![molecular formula C6H6N2O2S B1370627 4-Cyclopropyl-[1,2,3]thiadiazol-5-carbonsäure CAS No. 183303-71-1](/img/structure/B1370627.png)
4-Cyclopropyl-[1,2,3]thiadiazol-5-carbonsäure
Übersicht
Beschreibung
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a chemical compound with the CAS Number: 183303-71-1 . It has a molecular weight of 170.19 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) . The structure of this compound is based on the 1,3,4-thiadiazole ring, which is a versatile structure owing to its pharmacological and biological activities .Chemical Reactions Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 157-159 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von Thiadiazol-Verbindungen wurden auf ihre potenziellen antimikrobiellen Wirkungen untersucht. Forschungsergebnisse zeigen, dass diese Verbindungen vor allem gegen grampositive Bakterien eine signifikante Aktivität aufweisen . Dies deutet darauf hin, dass 4-Cyclopropyl-[1,2,3]thiadiazol-5-carbonsäure für die Entwicklung neuer antimikrobieller Wirkstoffe untersucht werden könnte.
Entzündungshemmende Mittel
Thiadiazol-Derivate haben in verschiedenen Studien vielversprechende entzündungshemmende Wirkungen gezeigt. Sie wurden in Bezug auf ihre Fähigkeit, Pfotenödeme zu hemmen, mit Standardmedikamenten wie Indomethacin verglichen . Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung neuer entzündungshemmender Medikamente hin.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole derivatives is thought to be due to the presence of N–C–S– moiety . Other researchers assume that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopropylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOAZWKIZPUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

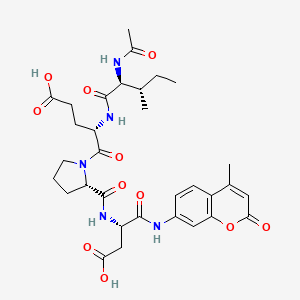
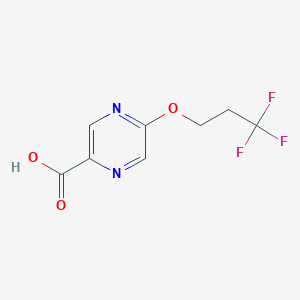
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

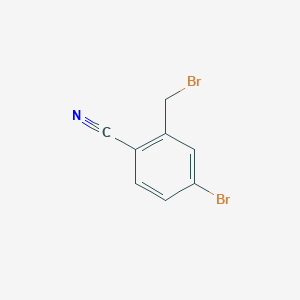
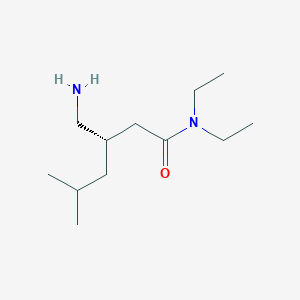
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)

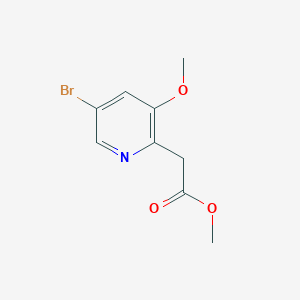

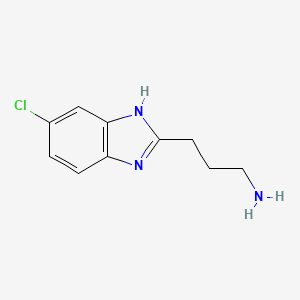
![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)